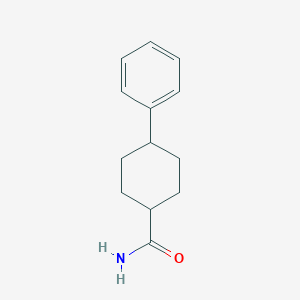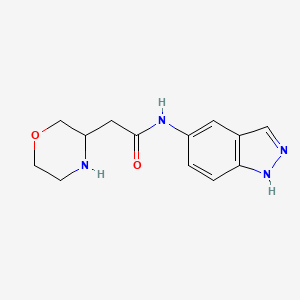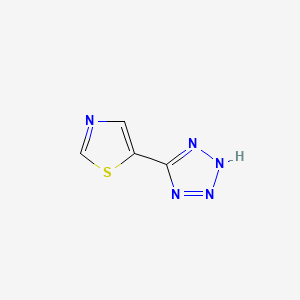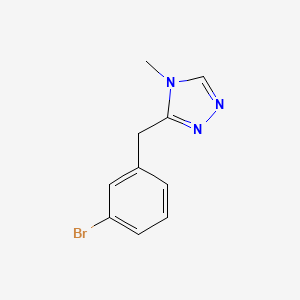
4-Phenylcyclohexanecarboxamide
Übersicht
Beschreibung
4-Phenylcyclohexanecarboxamide is an organic compound with the molecular formula C13H17NO. It is a derivative of cyclohexanecarboxamide with a phenyl group attached to the fourth carbon of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with cyclohexanone in the presence of a dehydrating agent, followed by cyclization and amide formation. The reaction conditions typically require a strong acid catalyst and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylcyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 4-phenylcyclohexanecarboxylic acid.
Reduction: Reduction reactions can produce 4-phenylcyclohexanemethanol.
Substitution: Substitution reactions can result in the formation of various substituted cyclohexanecarboxamides.
Wissenschaftliche Forschungsanwendungen
4-Phenylcyclohexanecarboxamide has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-Phenylcyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4-Phenylcyclohexanecarboxamide is similar to other cyclohexanecarboxamide derivatives, but it stands out due to the presence of the phenyl group, which imparts unique chemical and biological properties. Some similar compounds include:
Cyclohexanecarboxamide: The parent compound without the phenyl group.
N-Phenylcyclohexanecarboxamide: A structural isomer with the phenyl group attached to a different position on the cyclohexane ring.
4-Phenylcyclohexanol: A related compound with a hydroxyl group instead of the carboxamide group.
These compounds share similar structural features but differ in their functional groups and positions, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
4-phenylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZSFVCMOLUFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B7602261.png)
![2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B7602274.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholin-3-yl]acetic acid](/img/structure/B7602282.png)

![N-[(2-bromophenyl)methyl]-N-methyl-2-morpholin-3-ylacetamide](/img/structure/B7602299.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-morpholin-3-ylethanone](/img/structure/B7602303.png)
![2-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602313.png)
![N-(2-methyl-3H-benzimidazol-5-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B7602322.png)
![N-[2-(aminomethyl)phenyl]-2-cyclohexyl-N-methylacetamide](/img/structure/B7602328.png)

![2-[4-[(3-Bromothiophen-2-yl)methylcarbamoyl]triazol-1-yl]acetic acid](/img/structure/B7602340.png)
![5-Acetyl-3-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7602345.png)
![2-[(3-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B7602352.png)

